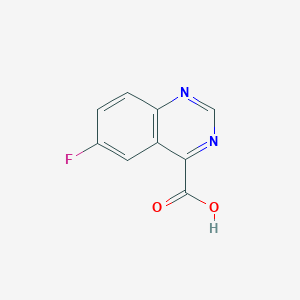

6-Fluoroquinazoline-4-carboxylic acid

Übersicht

Beschreibung

6-Fluoroquinazoline-4-carboxylic acid is a useful research compound. Its molecular formula is C9H5FN2O2 and its molecular weight is 192.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

6-Fluoroquinazoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. The presence of a fluorine atom at the 6th position and a carboxylic acid group at the 4th position enhances its reactivity and biological interactions. The molecular formula is .

Research indicates that this compound may function as an enzyme inhibitor , particularly targeting kinases involved in cell signaling pathways. Its structural similarity to other biologically active quinazolines suggests that it may modulate pathways related to cell growth and apoptosis, making it a candidate for anticancer therapies. The fluorine atom enhances binding affinity through hydrogen bonding and van der Waals interactions, which are crucial for its mechanism of action in biological systems.

Case Studies

-

Aurora A Kinase Inhibition :

- A study demonstrated that derivatives of this compound exhibit selective inhibition of Aurora A kinase, which is critical in regulating the cell cycle. The compound induced apoptosis in cancer cell lines, including MCF-7 (breast cancer) and T-24 (bladder cancer), with IC50 values of 168.78 µM and 257.87 µM, respectively .

- Table 1 : Cell Cycle Analysis of Compound 6e

Cell Cycle Phase Control (%) Compound 6e (%) G1 51.45 60.68 S 22.79 17.47 G2 21.34 18.29

-

Apoptosis Induction :

- The compound was shown to increase apoptosis rates compared to controls, indicating its potential as a therapeutic agent in cancer treatment.

- Table 2 : Apoptosis Rates Induced by Compound 6e

Viability Control (%) Compound 6e (%) Intact cells 98.48 97.83 Early apoptosis 0.08 0.10 Late apoptosis 0.68 0.81 Necrosis 0.76 1.26 Total death 1.52 2.16

Antibacterial Activity

In addition to its anticancer properties, studies have explored the antibacterial activity of related quinazoline derivatives, including those with structural similarities to this compound. These compounds were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinazoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-Fluoroquinazoline-4-carboxylic acid | Fluorine substitution at position 8 | High selectivity for Aurora A kinase |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Bromine substitution at terminal phenyl ring | Potent apoptosis-inducing properties |

| 6-Fluoro-2-methylquinazoline-4-carboxylic acid | Methyl group at position 2 | Enhanced enzyme binding affinity |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of 6-fluoroquinazoline-4-carboxylic acid is its role as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines.

Case Study: MCF-7 Breast Cancer Cells

A study evaluated the effects of a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, on MCF-7 breast cancer cells. The compound showed an IC50 value of 168.78 µM, indicating significant cytotoxicity. Further analysis revealed that it induced cell cycle arrest at the G1 phase and promoted apoptosis. Specifically, the treatment led to an increase in late apoptosis from 0.68% in control cells to 0.81% in treated cells after 24 hours, suggesting its potential for developing targeted therapies for breast cancer .

| Parameter | Control (%) | Compound Treatment (%) |

|---|---|---|

| Intact Cells | 98.48 | 97.83 |

| Early Apoptosis | 0.08 | 0.10 |

| Late Apoptosis | 0.68 | 0.81 |

| Necrosis | 0.76 | 1.26 |

| Total Death | 1.52 | 2.16 |

Molecular Docking Studies

Molecular docking studies have been conducted to investigate the binding interactions of this compound with various targets, particularly kinases involved in cancer progression.

Aurora A Kinase Inhibition

The compound has been identified as a potential lead for selective inhibition of Aurora A kinase, a target implicated in various cancers. Molecular docking results indicated strong binding interactions with key amino acid residues within the active site of the kinase, which may contribute to its anticancer properties .

Antiviral Properties

In addition to its anticancer applications, derivatives of this compound have also been screened for antiviral activity.

Chikungunya Virus Inhibition

Research has shown that compounds related to this compound can inhibit Chikungunya virus replication effectively. In vitro assays demonstrated a dose-dependent reduction in viral protein levels, highlighting the compound's potential as an antiviral agent.

Synergistic Effects in Combination Therapies

The potential for synergistic effects when used in combination with other therapeutic agents has also been explored.

Combination Therapy Studies

Studies indicate that combining this compound with established chemotherapeutics may enhance efficacy against resistant cancer types. This approach could lead to improved treatment outcomes and reduced side effects compared to monotherapy.

Summary and Future Directions

This compound presents promising applications in both oncology and virology, with ongoing research aimed at elucidating its mechanisms of action and optimizing its therapeutic profiles. Future studies should focus on:

- Further Structural Optimization : Modifying the chemical structure to enhance potency and selectivity.

- Expanded Biological Testing : Evaluating efficacy across a broader range of cancer types and viral infections.

- Clinical Trials : Initiating clinical studies to assess safety and efficacy in human subjects.

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis or coupling reagents. For example:

-

Reaction with methanol in the presence of H₂SO₄ forms methyl 6-fluoroquinazoline-4-carboxylate .

-

Use of thionyl chloride (SOCl₂) converts the acid to its corresponding acid chloride, which reacts with alcohols like ethanol to yield ethyl esters .

Example

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6-Fluoroquinazoline-4-carboxylic acid | SOCl₂, then ethanol | Ethyl 6-fluoroquinazoline-4-carboxylate | 85% |

Amide Formation

The acid readily forms amides via activation to an acid chloride or using coupling agents like EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) :

-

Reaction with primary amines (e.g., benzylamine) produces substituted amides, critical in drug discovery .

-

Acylation with aliphatic or aromatic amines enhances binding to biological targets like Aurora A kinase .

Biological Case Study

Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid amide) demonstrated potent Aurora A kinase inhibition (51.78% inhibition at 10 µM) :

| Compound | Aurora A Inhibition (%) | Docking Score (kcal/mol) |

|---|---|---|

| 6e | 51.78 ± 0.38 | -14.0872 |

Coupling Reactions for Bioconjugation

The carboxylic acid group facilitates conjugation with fluorescent dyes or biomolecules:

-

Fluorescein derivatives : Reaction with 5-(aminomethyl)fluorescein forms fluorescent probes for imaging .

-

Enzymatic modifications : EstR and EstS esterases selectively resolve racemic esters in biphasic systems .

Derivatization Reagents

| Reagent | Application | λ<sub>abs</sub>/λ<sub>em</sub> (nm) |

|---|---|---|

| EDANS | Fluorescent labeling | 335/493 |

| Texas Red C₅ | Bioconjugation | 591/612 |

Decarboxylation and Functionalization

Under thermal or basic conditions, decarboxylation generates 6-fluoroquinazoline derivatives:

-

Loss of CO₂ forms 6-fluoroquinazoline, which undergoes halogenation or alkylation at the 4-position .

Key Research Findings

Eigenschaften

IUPAC Name |

6-fluoroquinazoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYIGFQPBLSFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.